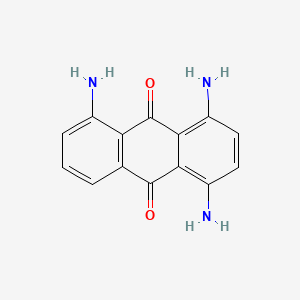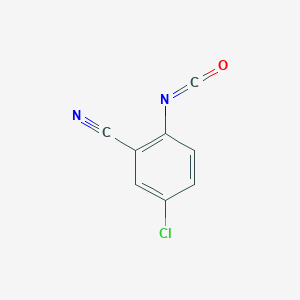
10-Oxohexadecanoic acid
Vue d'ensemble
Description
10-Oxohexadecanoic acid, also known as 10-ketopalmitic acid, is a long-chain fatty acid with the molecular formula C16H30O3. It is characterized by the presence of a ketone group at the tenth carbon position of the hexadecanoic acid chain. This compound is a significant intermediate in various biochemical pathways and has been identified in several biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Oxohexadecanoic acid can be synthesized through the oxidation of hexadecanoic acid (palmitic acid). One common method involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the ketone functionality at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic oxidation processes. These processes typically use metal catalysts such as palladium or platinum to facilitate the selective oxidation of hexadecanoic acid. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the desired product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form dicarboxylic acids. For example, oxidation with strong oxidizing agents like potassium permanganate can yield 10-oxodecanoic acid.
Reduction: The ketone group in this compound can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of 10-hydroxyhexadecanoic acid.
Substitution: The ketone group can also participate in nucleophilic substitution reactions. For instance, reaction with hydrazine (NH2NH2) can form hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Hydrazine (NH2NH2), hydroxylamine (NH2OH).
Major Products Formed:
Oxidation: Dicarboxylic acids such as 10-oxodecanoic acid.
Reduction: 10-Hydroxyhexadecanoic acid.
Substitution: Hydrazones and oximes.
Applications De Recherche Scientifique
10-Oxohexadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: This compound is studied for its role in metabolic pathways and its presence in biological samples, such as plant metabolites.
Medicine: Research has explored its potential as a biomarker for certain diseases and its involvement in lipid metabolism.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 10-oxohexadecanoic acid involves its interaction with various enzymes and receptors in biological systems. The ketone group at the tenth carbon position allows it to participate in redox reactions, influencing metabolic pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, such as oxidoreductases, which catalyze the oxidation-reduction reactions.
Comparaison Avec Des Composés Similaires
Hexadecanoic acid (Palmitic acid): Lacks the ketone group at the tenth carbon position.
10-Hydroxyhexadecanoic acid: Contains a hydroxyl group instead of a ketone group at the tenth carbon position.
10-Oxodecanoic acid: A shorter chain analog with a ketone group at the tenth carbon position.
Uniqueness: 10-Oxohexadecanoic acid is unique due to the specific placement of the ketone group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other long-chain fatty acids and makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
10-oxohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-9-12-15(17)13-10-7-5-6-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFPQNKLKQDSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407385 | |
| Record name | 10-oxohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-26-8 | |
| Record name | 10-oxohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B1608503.png)




![2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1608511.png)

![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/new.no-structure.jpg)
![4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid](/img/structure/B1608517.png)



